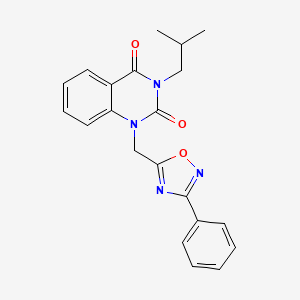
3-isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a complex organic molecule that appears to be related to various research efforts in the synthesis and characterization of heterocyclic compounds. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a racemic compound with a similar structure, 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, was synthesized and characterized using spectral and thermal analysis, and its structure was confirmed by X-ray diffraction studies . Another study reported the synthesis of 3-(5-aryl-1,3,4-oxadiazol-2-yl)-3-hydroxybutan-2-one derivatives through a one-pot three-component reaction involving biacetyl, (N-isocyanimino)triphenylphosphorane, and aromatic carboxylic acids . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly investigated. X-ray diffraction (XRD) and density functional theory (DFT) calculations were used to confirm the favored tautomer isomer structure of a similar compound . The molecular geometry optimization parameters from DFT calculations were compared with experimental XRD results, providing insights into the preferred molecular conformation.
Chemical Reactions Analysis
Reactions involving similar quinazoline-dione compounds have been studied. For example, 3-phenyl-3-aminoquinoline-2,4-diones reacted with isothiocyanates to yield novel spiro-linked and imidazoline-thione derivatives . These reactions demonstrate the reactivity of the quinazoline-dione moiety and its potential to form diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized using various spectroscopic techniques. The racemic compound mentioned earlier exhibited high thermal stability in an open atmosphere, and its spectral properties were analyzed using electronic spectrum allocation based on TD-SCF results and molecular orbital energy level diagrams . The electrophilic and nucleophilic regions on the molecule's surface were established by packing diagrams, Hirshfeld surface analysis, electrostatic potential maps, and Mulliken population theoretical calculations . These analyses provide a comprehensive understanding of the compound's reactivity and stability.
科学的研究の応用
Synthesis and Biological Activity
Compounds bearing the 1,2,4-oxadiazole ring and quinazoline derivatives have been synthesized and characterized for their potential biological activities. For instance, novel bioactive natural product analogs containing a 1,2,4-oxadiazole ring have been synthesized and tested for antitumor activity against a panel of cell lines, revealing potent antitumor properties in some derivatives (Maftei et al., 2013). Similarly, compounds with a quinazoline structure have been explored for their antimicrobial activities, showing promising antibacterial and antifungal effects (Gupta et al., 2008).
Structural and Spectroscopic Analysis
The structural and spectroscopic analyses of related compounds have been conducted to understand their chemical properties better. Vibrational spectroscopic studies, along with HOMO-LUMO and NBO analysis, have provided insights into the electronic structure and stability of these compounds, which are crucial for their biological activity and potential applications in medicinal chemistry (Sebastian et al., 2015).
Synthetic Methods and Applications
Research on the synthesis of quinazoline derivatives and their functionalization has revealed various methodologies, including phase-transfer catalysis and reactions with isothiocyanates, to access novel compounds with potential therapeutic applications (Reisch et al., 1993). These synthetic strategies and the resulting compounds' biological activities highlight the versatility and importance of the quinazoline scaffold in drug development.
特性
IUPAC Name |
3-(2-methylpropyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14(2)12-25-20(26)16-10-6-7-11-17(16)24(21(25)27)13-18-22-19(23-28-18)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIUGJMPDAFDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

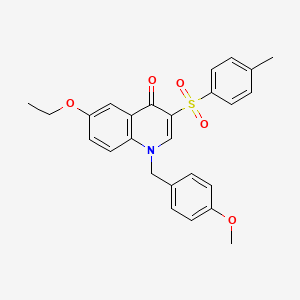
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2526246.png)
![4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2526247.png)
![3,4-Dichloro-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2526248.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2526249.png)
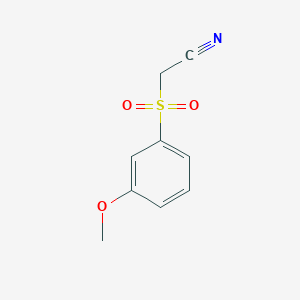

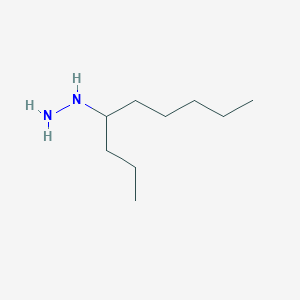
![2-[(2,3-dichlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2526257.png)
![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(1-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2526258.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2526261.png)
![N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2526264.png)
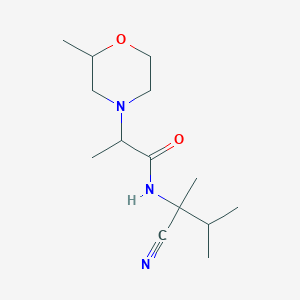
![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2526266.png)